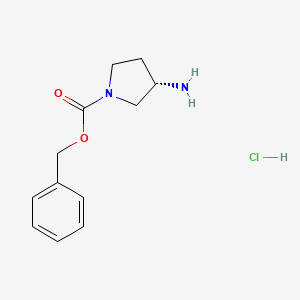

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609931 | |

| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550378-39-7 | |

| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its stereochemically defined structure, featuring a protected amine and a free secondary amine hydrochloride, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in the field of chemical research and drug development.

Chemical and Physical Properties

The physicochemical properties of this compound and its corresponding free base are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | (S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride | [1][2] |

| CAS Number | 550378-39-7 | [1][3] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][3] |

| Molecular Weight | 256.73 g/mol | [3] |

| Appearance | Powder to crystal | [2] |

Table 2: Physical and Chemical Data

| Property | Value | Notes | Reference |

| Melting Point | 310-316 °C | For the free base, (S)-3-Amino-1-Cbz-pyrrolidine. | [4] |

| Boiling Point | 381.7 °C at 760 mmHg | [1] | |

| Density | 1.208 g/mL at 25 °C | [1] | |

| Refractive Index (n20/D) | 1.551 | [1] | |

| Solubility | Soluble in water | [2] | |

| pKa | 9.52 ± 0.20 | Predicted value for the free base. | [4] |

| Flash Point | 184.6 °C | [1] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for the characterization of this compound and its enantiomeric and free-base forms.[5][6]

-

IR Spectroscopy: Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule.[6]

-

Mass Spectrometry: Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound.[6]

Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation and subsequent reactions are of central importance to its utility.

A common synthetic strategy to obtain chiral 3-aminopyrrolidine derivatives involves starting from a chiral precursor such as trans-4-hydroxy-L-proline. The synthesis of the related (S)-3-aminopyrrolidine dihydrochloride has been described, which can be adapted for the preparation of the Cbz-protected version.[7] The general workflow for such a synthesis is outlined below.

Caption: General synthetic workflow for (S)-1-Cbz-3-aminopyrrolidine derivatives.

Experimental Protocol: General Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline [7]

This patented method provides a basis for obtaining the chiral aminopyrrolidine core.

-

Decarboxylation and N-protection: trans-4-Hydroxy-L-proline is first decarboxylated and the pyrrolidine nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

-

Hydroxyl Group Activation: The hydroxyl group is activated for nucleophilic substitution, typically by converting it into a good leaving group such as a sulfonate ester (e.g., mesylate or tosylate).

-

Azide Substitution: The activated hydroxyl group is displaced by an azide ion (from sodium azide) via an SN2 reaction, which proceeds with inversion of stereochemistry.

-

Reduction of the Azide: The azide group is reduced to a primary amine using a suitable reducing agent, such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., concentrated hydrochloric acid) to yield (S)-3-aminopyrrolidine dihydrochloride.

To obtain this compound, the synthetic sequence would be modified to introduce the Cbz protecting group on the pyrrolidine nitrogen.

The reactivity of this compound is dominated by the free primary amine and the Cbz-protected secondary amine.

1. N-Acylation of the Primary Amine

The free primary amine at the 3-position is readily acylated to form amides. This is a common reaction for incorporating the pyrrolidine scaffold into larger molecules.

Caption: General scheme for the N-acylation of (S)-1-Cbz-3-aminopyrrolidine.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and liberate the free amine.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the product by column chromatography or recrystallization.

2. Deprotection of the Cbz Group

The carboxybenzyl (Cbz) group is a widely used amine protecting group that is stable under many reaction conditions but can be selectively removed.

Caption: Common methods for the deprotection of the Cbz group.

Experimental Protocol: General Procedure for Cbz Deprotection by Hydrogenolysis

-

Dissolve the Cbz-protected compound in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Applications in Drug Discovery and Development

(S)-1-Cbz-3-Aminopyrrolidine and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.[8] The stereochemistry at the 3-position is crucial for the specific interactions with biological targets, such as enzymes and receptors.

This compound and its analogs have been utilized in the development of:

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors: Used in the treatment of type 2 diabetes.

-

Antiviral agents: As core components of molecules targeting viral proteases and other enzymes.

-

Central Nervous System (CNS) active agents: The pyrrolidine scaffold is present in numerous compounds that interact with neurotransmitter receptors and transporters.[9]

The Cbz-protected amine allows for selective functionalization at the 3-amino position, while the pyrrolidine nitrogen can be deprotected and further modified in later synthetic steps, providing a high degree of synthetic flexibility.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules makes it an important tool for researchers and scientists in the pharmaceutical industry and academia. The experimental protocols outlined in this guide provide a starting point for the effective use of this compound in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. (S)-1-Cbz-3-氨基吡咯烷盐酸盐 | 550378-39-7 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 5. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(550378-39-7) 1H NMR [m.chemicalbook.com]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of (S)-1-Cbz-3-aminopyrrolidine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical properties, a representative synthetic protocol, and its application in the context of targeted drug development.

Chemical Properties and Data

This compound is a versatile building block used in the synthesis of complex molecular architectures for drug discovery.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₂[2][3] |

| Molecular Weight | 256.73 g/mol [2][4] |

| CAS Number | 550378-39-7[2][3] |

| Appearance | Solid |

| Synonyms | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride, (S)-3-Amino-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride[5] |

Role in Drug Discovery

(S)-1-Cbz-3-aminopyrrolidine serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[1][6] Its stereospecific structure is essential for creating enantiomerically pure drugs, which is critical for their efficacy and safety.[6] This compound is a versatile intermediate for introducing a pyrrolidine ring with a protected amine, allowing for further functionalization in multi-step syntheses.[7]

Notably, the (S)-3-aminopyrrolidine scaffold is of interest in the design of kinase inhibitors.[7] Kinases are key regulators of cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[7] For instance, derivatives of this scaffold have been investigated as potential dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), both of which are important targets in oncology.[7]

Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

While the direct synthesis of this compound is a standard protection reaction, a more illustrative experimental protocol involves the synthesis of the closely related and foundational chiral intermediate, (S)-3-aminopyrrolidine dihydrochloride, from which the Cbz-protected form can be readily obtained. The following is a representative multi-step synthesis starting from trans-4-hydroxy-L-proline.[8]

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

-

trans-4-hydroxy-L-proline is heated to 140-160°C to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.[8]

Step 2: N-Boc Protection

-

The resulting (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as dichloromethane.[8]

-

Di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base to protect the pyrrolidine nitrogen, forming (R)-1-Boc-3-hydroxypyrrolidine.

Step 3: Sulfonylation of the Hydroxyl Group

-

The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is activated by converting it into a good leaving group. This is achieved by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base.

Step 4: Azide Substitution with Inversion of Configuration (SN2)

-

The sulfonylated intermediate undergoes an SN2 reaction with sodium azide.[8] This step proceeds with an inversion of stereochemistry, converting the (R)-configuration at the 3-position to the (S)-configuration, yielding (S)-1-Boc-3-azidopyrrolidine.[8]

Step 5: Reduction of the Azide and Deprotection

-

The azido group is reduced to an amino group using a reducing agent like triphenylphosphine.[8]

-

The N-Boc protecting group is then removed by treatment with concentrated hydrochloric acid to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow for (S)-3-aminopyrrolidine dihydrochloride and a conceptual signaling pathway where its derivatives may act.

Caption: A flowchart illustrating the key steps in the synthesis of (S)-3-aminopyrrolidine dihydrochloride.

Caption: A diagram showing the potential role of inhibitors derived from the aminopyrrolidine scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride

CAS Number: 550378-39-7

This technical guide provides a comprehensive overview of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, provides step-by-step experimental protocols for its synthesis and application, and visualizes its role in relevant signaling pathways.

Core Data Presentation

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 550378-39-7 |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol [1][2][3] |

| Appearance | Powder to crystal[4] |

| Density | 1.208 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.551[5] |

| Solubility | Soluble in water[4] |

| Storage | Inert atmosphere, Room Temperature[4] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Spectra available, detailed chemical shifts can be found in referenced literature.[6] |

| IR | Spectra available, characteristic peaks for functional groups can be referenced.[6] |

| Mass Spec | Spectra available for mass determination.[6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of kinase inhibitors are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from established multi-step synthetic routes, such as the one described in patent CN102531987A, starting from trans-4-hydroxy-L-proline.[7]

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

-

Reactants: trans-4-hydroxy-L-proline.

-

Procedure: The decarboxylation is typically achieved by heating the starting material in a high-boiling point solvent.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

-

Reactants: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine).

-

Solvent: Dichloromethane.

-

Procedure: Dissolve (R)-3-hydroxypyrrolidine in dichloromethane and cool the solution. Add the base followed by the dropwise addition of (Boc)₂O. Stir the reaction mixture at room temperature until completion.

Step 3: Sulfonylation of (R)-1-Boc-3-hydroxypyrrolidine

-

Reactants: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), a suitable base (e.g., triethylamine).

-

Solvent: Dichloromethane.

-

Procedure: Dissolve the alcohol in dichloromethane and cool to 0°C. Add the base and then slowly add MsCl. Stir the reaction at 0°C and then allow it to warm to room temperature.

Step 4: Azide Substitution

-

Reactants: (R)-1-Boc-3-methanesulfonyloxypyrrolidine, Sodium azide (NaN₃).

-

Solvent: A polar aprotic solvent like DMF.

-

Procedure: Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 reaction with inversion of stereochemistry.

Step 5: Reduction of the Azide and Boc-deprotection

-

Reactants: (S)-1-Boc-3-azidopyrrolidine, a reducing agent (e.g., H₂ with Pd/C catalyst, or triphenylphosphine followed by water), Hydrochloric acid.

-

Procedure: The azide is reduced to the primary amine. Subsequent treatment with hydrochloric acid removes the Boc protecting group to yield (S)-3-aminopyrrolidine dihydrochloride.

Step 6: N-Cbz Protection

-

Reactants: (S)-3-aminopyrrolidine dihydrochloride, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., sodium bicarbonate).

-

Solvent: A biphasic system of an organic solvent (e.g., dichloromethane) and water.

-

Procedure: Dissolve the aminopyrrolidine salt in the aqueous basic solution. Add the organic solvent and then slowly add Cbz-Cl at 0°C. Stir vigorously until the reaction is complete to yield (S)-1-Cbz-3-Aminopyrrolidine, which is then treated with HCl to form the hydrochloride salt.

Protocol 2: Application in the Synthesis of Abl/PI3K Dual Inhibitors

(S)-1-Cbz-3-Aminopyrrolidine serves as a crucial scaffold in the synthesis of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). The following is a generalized protocol based on literature procedures.[2][8]

Step 1: Cbz-Deprotection

-

Reactant: this compound.

-

Reagent: Catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).

-

Solvent: Methanol or Ethanol.

-

Procedure: The starting material is dissolved in the solvent, and the catalyst is added. The mixture is stirred under a hydrogen atmosphere until the Cbz group is cleaved.

Step 2: Amide Coupling

-

Reactants: The deprotected (S)-3-aminopyrrolidine, a carboxylic acid building block (designed to interact with the kinase active site), a coupling agent (e.g., HATU, HOBt/EDC).

-

Solvent: A polar aprotic solvent like DMF or DMSO.

-

Procedure: The carboxylic acid is activated with the coupling agent, and then the aminopyrrolidine is added. The reaction is stirred at room temperature until completion.

Step 3: Further Functionalization (if required)

-

The resulting intermediate may undergo further chemical modifications to complete the synthesis of the target inhibitor. These steps are highly specific to the desired final compound.

Step 4: Purification

-

The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways related to this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for kinase inhibitor synthesis.

Caption: Inhibition of BCR-Abl and PI3K/Akt pathways.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 550378-39-7 [chemicalbook.com]

- 4. (S)-1-Cbz-3-氨基吡咯烷盐酸盐 | 550378-39-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound(550378-39-7) 1H NMR [m.chemicalbook.com]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a chiral synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its emerging role as a potential modulator of key signaling pathways.

Chemical Identity and Synonyms

A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers and a comprehensive list of known synonyms.

| Identifier | Value |

| IUPAC Name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride |

| CAS Number | 550378-39-7 |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

Table 1: Chemical Identifiers for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Synonyms:

-

(S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

-

(3S)-3-Amino-1-pyrrolidinecarboxylic acid, phenylmethyl ester, hydrochloride

-

(S)-1-Cbz-3-aminopyrrolidine hydrochloride

-

(S)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine hydrochloride

-

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate HCl

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in research and development.

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Chirality | Contains a stereocenter at the C3 position of the pyrrolidine ring, with the (S)-configuration. |

Table 2: Physicochemical Properties.

Experimental Protocols

The following section details a representative synthetic route for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride, adapted from established procedures for the synthesis of similar chiral pyrrolidines.[1]

Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

The synthesis is a multi-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. The key steps involve the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide to the amine, and final deprotection and salt formation.

Experimental Workflow Diagram:

Caption: Synthetic workflow for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Step 1: Synthesis of Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (2.5 eq), and cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.

Step 2: Synthesis of Benzyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

-

Dissolve Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of Benzyl (S)-3-azidopyrrolidine-1-carboxylate

-

Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. This step proceeds via an Sₙ2 reaction, resulting in an inversion of stereochemistry.

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude azide by flash column chromatography.

Step 4: Synthesis of Benzyl (S)-3-aminopyrrolidine-1-carboxylate

-

Dissolve Benzyl (S)-3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the free amine.

Step 5: Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

-

Dissolve the obtained Benzyl (S)-3-aminopyrrolidine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) until precipitation is complete.

-

Stir the resulting suspension for 30-60 minutes.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

Biological Activity and Signaling Pathways

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, notably as inhibitors of Janus kinases (JAKs).[2][3][]

Role as a Janus Kinase (JAK) Inhibitor Precursor

The primary amine of the pyrrolidine ring provides a key attachment point for building more complex molecules that can bind to the ATP-binding site of JAK enzymes. The stereochemistry at the C3 position is often critical for achieving high potency and selectivity for specific JAK isoforms.

Signaling Pathway Involvement:

JAK inhibitors interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses.[]

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor derived from the core scaffold.

By inhibiting one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), these compounds can modulate the immune response and are therefore investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Quantitative Data

The utility of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride as a scaffold is demonstrated by its incorporation into potent kinase inhibitors. While specific quantitative data for the hydrochloride salt itself is not typically reported in terms of biological activity, its derivatives have shown significant inhibitory potential.

| Target | Derivative IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |

| JAK1 | Data for specific derivatives would be populated here. | Tofacitinib: ~1-5 |

| JAK2 | Data for specific derivatives would be populated here. | Tofacitinib: ~1-5 |

| JAK3 | Data for specific derivatives would be populated here. | Tofacitinib: ~1-5 |

| TYK2 | Data for specific derivatives would be populated here. | Tofacitinib: ~50-100 |

Table 3: Representative Inhibitory Activity of JAK Inhibitors (Illustrative). Note: This table is illustrative. Specific IC₅₀ values would depend on the final structure of the derivative synthesized from the core compound.

Conclusion

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and reactive primary amine make it particularly suitable for the development of targeted therapies, most notably as precursors for potent and selective JAK inhibitors. The detailed synthetic protocol and understanding of its role in modulating the JAK-STAT pathway provided in this guide will be a valuable resource for researchers in the field of drug discovery and development.

References

Physical properties of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride, with a focus on its melting and boiling points. This document also outlines general experimental protocols for the determination of these properties and includes a representative synthetic workflow.

Core Physical Properties

Data Summary

The table below summarizes the available quantitative data for this compound and its free base.

| Property | This compound | (S)-1-Cbz-3-Aminopyrrolidine (Free Base) |

| Melting Point | Data not available | 310-316 °C |

| Boiling Point | 381.7 °C at 760 mmHg[1][2] | 315 °C[3] |

Experimental Protocols

The following sections detail standardized methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance, the boiling point is a characteristic physical property.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Equilibrium: The heating rate is adjusted to maintain a steady rate of distillation (typically 1-2 drops per second).

-

Temperature Reading: The temperature is recorded when it stabilizes. This stable temperature is the boiling point of the liquid at the given atmospheric pressure. It is important to also record the barometric pressure as boiling points are pressure-dependent.

Synthetic Workflow

This compound is a valuable chiral intermediate. While specific industrial synthesis protocols are proprietary, a representative workflow can be constructed based on the synthesis of related compounds and standard organic chemistry transformations. The following diagram illustrates a plausible synthetic route.

Caption: Representative synthesis of this compound.

References

Solubility profile of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride in common lab solvents

An In-Depth Technical Guide: Solubility Profile of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 550378-39-7) is a chiral pyrrolidine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its structure, featuring a polar hydrochloride salt and a non-polar carboxybenzyl (Cbz) protecting group, imparts a complex solubility behavior that is critical for its effective use in reaction workups, purification, and formulation. Understanding the solubility of this intermediate in various laboratory solvents is essential for optimizing synthetic routes and ensuring procedural efficiency.

This technical guide provides a detailed overview of the expected solubility characteristics of this compound, a standardized experimental protocol for quantitative solubility determination, and a visual workflow to guide laboratory procedures.

Predicted Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure as an amine hydrochloride salt with significant organic moieties, a qualitative solubility profile can be predicted. The ionic nature of the hydrochloride salt suggests solubility in polar protic solvents, while the large, non-polar Cbz group and hydrocarbon backbone suggest potential solubility in some organic solvents and insolubility in others.

Amine hydrochlorides are often soluble in aqueous solutions where the salt can dissociate.[3] Conversely, they can be highly insoluble in non-polar organic solvents, a property often exploited during synthesis and purification.[4]

The expected solubility in common laboratory solvents is summarized in the table below. These are predictive assessments and should be confirmed experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The hydrochloride salt is ionic and will readily dissolve in water. |

| Methanol, Ethanol | Soluble to Moderately Soluble | The polarity and hydrogen-bonding capacity of short-chain alcohols can solvate the ionic salt, though solubility may be less than in water. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | DMSO is a strong polar aprotic solvent capable of dissolving many salts. |

| Dimethylformamide (DMF) | Sparingly Soluble | DMF is a polar aprotic solvent, but may be less effective at solvating the hydrochloride salt compared to DMSO. | |

| Acetonitrile (ACN) | Sparingly Soluble | While polar, acetonitrile is generally a poor solvent for salts. | |

| Acetone | Insoluble | The lower polarity of acetone is typically insufficient to dissolve amine hydrochloride salts. It is often used as an anti-solvent to precipitate them.[5] | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The large organic Cbz group may allow for minimal solubility, but the ionic salt character dominates, leading to low overall solubility. |

| Toluene | Insoluble | The non-polar nature of toluene is not suitable for dissolving ionic salts. | |

| Hexanes, Heptane | Insoluble | These non-polar aliphatic hydrocarbons are very poor solvents for salts. | |

| Diethyl Ether | Insoluble | Ether is a common anti-solvent used to precipitate amine hydrochlorides from reaction mixtures.[5] |

Experimental Workflow for Solubility Determination

A systematic approach is required to quantitatively determine the solubility of a compound. The following diagram illustrates a standard workflow for this process.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of this compound.

4.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, Methanol, DMSO, Dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

4.2 Procedure

-

Solvent Preparation: Add a precisely measured volume of the chosen solvent (e.g., 2.0 mL) to a series of vials. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and allow them to thermally equilibrate.

-

Sample Addition: Add an excess amount of the compound to each vial. The goal is to create a saturated solution with undissolved solid remaining after equilibration. Cap the vials tightly.

-

Equilibration: Place the vials in the thermostatic shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time required may vary and should be sufficient so that the concentration of the dissolved solid no longer changes.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any suspended microparticles.

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC): Dilute the sample with a suitable mobile phase and quantify the concentration against a pre-prepared calibration curve.

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, measure its absorbance and determine the concentration using a calibration curve.

-

-

Calculation: Calculate the solubility using the data from the quantification step. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

4.3 Safety Precautions

-

Always consult the Safety Data Sheet (SDS) before handling the compound and solvents.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals inside a fume hood to avoid inhalation of vapors.

Conclusion

While specific quantitative solubility data for this compound is not readily published, its chemical structure provides a strong basis for predicting its behavior in common laboratory solvents. As a hydrochloride salt, it is expected to be most soluble in polar protic solvents like water and methanol, with decreasing solubility in polar aprotic and non-polar organic solvents. For researchers requiring precise quantitative data for process development or formulation, the experimental protocol provided in this guide offers a reliable method for its determination.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. Isolation (Recovery) [chem.ualberta.ca]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stability and Recommended Storage Conditions for (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (CAS No. 550378-39-7), a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines recommended storage, potential degradation pathways, and standardized protocols for stability assessment.

Summary of Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will help minimize degradation and ensure the compound's suitability for use.

| Parameter | Recommended Condition | Source / Rationale |

| Temperature | Store in a cool, dry place.[1] Specific recommendations include room temperature[2][3] or refrigerated (2-8°C)[4]. | Lower temperatures generally slow down chemical degradation processes. |

| Atmosphere | Keep container tightly closed.[1][5][6][7][8][9][10] Store under an inert gas (e.g., nitrogen or argon).[5][6] | The compound may be sensitive to air and moisture.[4][8] An inert atmosphere prevents oxidation and hydrolysis. |

| Light | Protect from direct sunlight.[1] | Exposure to light can induce photolytic degradation. |

| Ventilation | Store in a well-ventilated area.[1][5][7][8][9][10][11] | Good ventilation is a general safety precaution for handling chemicals. |

| Incompatible Materials | Store away from incompatible materials. | While specific incompatibilities are not extensively documented, strong oxidizing agents and strong bases should be avoided as a general precaution with amine hydrochlorides and carbamates. |

Potential Degradation Pathways

1. Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group:

The Cbz group is a common amine protecting group that can be cleaved under several conditions:

-

Hydrogenolysis: This is a standard method for Cbz deprotection, typically using a palladium catalyst and a hydrogen source. While not a typical storage-related degradation, it highlights a chemical vulnerability.

-

Acidic Cleavage: Strong acidic conditions can lead to the cleavage of the Cbz group.

-

Thermal Degradation: At elevated temperatures, the Cbz group can undergo thermolytic cleavage.

-

Photolytic Cleavage: Exposure to UV light can potentially lead to the cleavage of the Cbz group.

2. Degradation of the Pyrrolidine Ring and Amine Functionality:

-

Oxidation: The amine functionality can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents. This can lead to the formation of various oxidation products.

-

Ring Opening: Under harsh conditions, the pyrrolidine ring itself could potentially undergo degradation through ring-opening reactions.

The following diagram illustrates the potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a comprehensive study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances is recommended. This involves both forced degradation studies and long-term/accelerated stability testing.

1. Forced Degradation (Stress Testing) Studies:

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress (Solid State): 80°C for 48 hours.

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

-

2. Long-Term and Accelerated Stability Testing:

These studies are designed to predict the shelf life of the compound under defined storage conditions.

-

Methodology:

-

Batch Selection: Use at least three primary batches of the compound.

-

Container Closure System: Store the samples in containers that are representative of the intended long-term storage packaging.

-

Storage Conditions and Testing Frequency:

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating method.

-

The following diagram illustrates a typical experimental workflow for stability testing.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and inert atmosphere, protected from light. The primary potential degradation pathways involve the cleavage of the Cbz protecting group and oxidation of the amine functionality. For critical applications in research and drug development, it is imperative to conduct thorough stability studies following established guidelines, such as those from the ICH, to ensure the material's quality and define an appropriate re-test period. The experimental protocols outlined in this guide provide a framework for such an evaluation.

References

- 1. youtube.com [youtube.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 6. ikev.org [ikev.org]

- 7. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]

Navigating the Chiral Landscape of Aminopyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, the seemingly subtle difference between enantiomers—non-superimposable mirror-image molecules—can have profound implications for efficacy and safety. This technical guide delves into the core principles and practical methodologies for understanding and quantifying the chiral purity and enantiomeric excess (ee) of aminopyrrolidines, a prevalent scaffold in numerous pharmaceuticals.

The Criticality of Chiral Purity in Drug Development

Chiral molecules, such as many aminopyrrolidine derivatives, often interact with biological targets like enzymes and receptors, which are themselves chiral. This interaction is highly specific, akin to a key fitting into a lock. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] Regulatory bodies like the FDA have increasingly emphasized the development of single-enantiomer drugs to improve therapeutic outcomes and minimize risks.[1] Therefore, the accurate determination and control of chiral purity are paramount throughout the drug development lifecycle, from synthesis to formulation.

Quantitative Analysis of Aminopyrrolidine Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. It is expressed as a percentage and is a key parameter in the quality control of chiral compounds. Below is a summary of reported chiral purity data for representative aminopyrrolidine derivatives.

| Compound Name | Enantiomeric Excess (ee) / Purity | Analytical Method |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | ≥97.5% ee | Gas Chromatography (GC) |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | ≥96.5% Assay Purity | Gas Chromatography (GC) |

| Vildagliptin (S-enantiomer) | 95% to 99.99% | High-Performance Liquid Chromatography (HPLC) |

| (R)-(-)-1-Benzyl-3-aminopyrrolidine | 99% ee | Not Specified |

| (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine | ≥97% Purity | High-Performance Liquid Chromatography (HPLC) |

| (S)-(-)-1-Boc-3-aminopyrrolidine | 95% Assay Purity | Not Specified |

Experimental Protocols for Determining Enantiomeric Excess

Several analytical techniques are employed to determine the chiral purity and enantiomeric excess of aminopyrrolidines. The choice of method often depends on the specific compound, its physical properties, and the desired level of sensitivity and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Detailed Protocol: Chiral HPLC of 2-(Aminomethyl)-1-ethylpyrrolidine (via Derivatization)

This protocol is adapted from a method for a structurally similar compound and involves pre-column derivatization.[2]

1. Derivatization:

-

Reagent: 4-Nitrobenzoyl chloride

-

Procedure:

-

Dissolve the aminopyrrolidine sample in a suitable aprotic solvent (e.g., dichloromethane).

-

Add an equimolar amount of 4-nitrobenzoyl chloride and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the derivatized product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting diastereomeric amides can be analyzed by HPLC.

-

2. HPLC Analysis:

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[3]

-

Mobile Phase: n-Hexane/Ethanol (98:2 v/v) with 0.2% Triethylamine[2][3]

3. Calculation of Enantiomeric Excess:

-

The enantiomeric excess is calculated from the peak areas of the two separated diastereomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Workflow for Enantiomeric Excess Determination by Chiral HPLC with Derivatization.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations with higher efficiency.[4] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Detailed Protocol: Chiral SFC of Aminopyrrolidine Enantiomers

This is a general protocol that can be adapted for various aminopyrrolidines.

1. SFC System and Column:

-

System: A standard SFC system with a back-pressure regulator.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IC.

2. Chromatographic Conditions:

-

Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or ethanol) and an additive (e.g., diethylamine for basic compounds) to improve peak shape. A typical starting condition could be 80% CO₂ and 20% methanol with 0.1% diethylamine.

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40°C.

-

Detection: UV or Mass Spectrometry (MS).

3. Method Development:

-

The modifier percentage and the type of modifier and additive can be varied to optimize the separation.

-

A screening of different chiral columns is often necessary to find the optimal stationary phase for a specific compound.

Workflow for Chiral SFC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent.

Detailed Protocol: NMR Analysis with a Chiral Solvating Agent

1. Sample Preparation:

-

Dissolve a known amount of the aminopyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).

2. NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum. The interaction between the enantiomers of the aminopyrrolidine and the chiral solvating agent forms transient diastereomeric complexes, which will have slightly different chemical shifts for some protons.

3. Data Analysis:

-

Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

-

Integrate the areas of these two signals.

-

Calculate the enantiomeric excess using the formula: ee (%) = |(Integration1 - Integration2) / (Integration1 + Integration2)| * 100

The Role of Chiral Aminopyrrolidines in Biological Pathways

The stereochemistry of aminopyrrolidines is crucial for their interaction with biological targets. Two prominent examples are their roles as dipeptidyl peptidase-4 (DPP-IV) inhibitors and dopamine receptor ligands.

Vildagliptin and DPP-IV Inhibition

Vildagliptin is a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes. Its efficacy is highly dependent on its (S)-configuration. DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[2][5][6][7][8]

Mechanism of Action of Vildagliptin.

Aminopyrrolidines as Dopamine D2 Receptor Ligands

Certain chiral aminopyrrolidine derivatives act as ligands for dopamine receptors, particularly the D2 subtype, which are implicated in various neurological and psychiatric disorders. The binding affinity and functional activity (agonist or antagonist) of these ligands are often stereoselective. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine or an agonist, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This modulation of intracellular signaling affects neuronal excitability and neurotransmitter release.

Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

The stereochemical integrity of aminopyrrolidines is a critical quality attribute in the development of safe and effective pharmaceuticals. This guide has provided a comprehensive overview of the importance of chiral purity and enantiomeric excess, detailed experimental protocols for their determination using modern analytical techniques, and illustrated the stereospecific roles of these compounds in key biological pathways. A thorough understanding and rigorous application of these principles and methods are essential for researchers, scientists, and drug development professionals working with this important class of chiral molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

Spectroscopic data interpretation for (S)-1-Cbz-3-Aminopyrrolidine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

This compound possesses a defined stereochemistry at the C3 position of the pyrrolidine ring. The carbobenzyloxy (Cbz) group on the nitrogen at position 1 and the hydrochloride salt of the amino group at position 3 give rise to characteristic spectroscopic signatures.

Molecular Formula: C₁₂H₁₇ClN₂O₂ Molecular Weight: 256.73 g/mol

An integrated spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for this compound are detailed in the table below. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.35 | m | 5H |

| Benzylic (CH₂) | ~5.10 | s | 2H |

| Pyrrolidine CH-N | ~3.80 | m | 1H |

| Pyrrolidine CH₂ | ~3.60 - 3.20 | m | 4H |

| Pyrrolidine CH₂ | ~2.20 - 1.90 | m | 2H |

| Amino (NH₃⁺) | Broad | s | 3H |

-

Aromatic Protons: The five protons of the phenyl ring on the Cbz group are expected to appear as a multiplet around 7.35 ppm.

-

Benzylic Protons: The two protons of the benzylic CH₂ group will likely appear as a singlet around 5.10 ppm.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton at the C3 position, adjacent to the amino group, is expected to be downfield.

-

Amino Protons: The protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and water content.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic (C₆H₅) | ~137, 128, 127 |

| Benzylic (CH₂) | ~67 |

| Pyrrolidine C-N | ~50 |

| Pyrrolidine CH₂ | ~45 |

| Pyrrolidine CH | ~44 |

| Pyrrolidine CH₂ | ~30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, strong absorption |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium absorptions |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, medium absorptions |

| C=O Stretch (Carbamate) | ~1690 | Strong, sharp absorption |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak absorptions |

| N-H Bend (Ammonium) | ~1600 | Medium absorption |

| C-N Stretch | 1250 - 1020 | Medium to strong absorption |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique. The expected molecular ion peak would correspond to the free base form of the molecule.

Table 4: Predicted ESI-MS Data for (S)-1-Cbz-3-Aminopyrrolidine

| Ion | m/z (Expected) |

| [M+H]⁺ | 221.13 |

| [M+Na]⁺ | 243.11 |

-

Molecular Ion: The protonated molecular ion [M+H]⁺ for the free base (C₁₂H₁₆N₂O₂) is expected at an m/z of approximately 221.13.

-

Fragmentation: Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) or the entire Cbz group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber (cm⁻¹).

ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

This comprehensive approach ensures the accurate and reliable characterization of this compound, which is paramount for its application in research and drug development.

The role of the pyrrolidine scaffold in medicinal chemistry and drug design

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its significance stems from its unique three-dimensional structure, conferred by its non-planar, sp³-hybridized nature, which allows for thorough exploration of pharmacophore space.[1][4] This structural feature, along with the ability to introduce multiple stereogenic centers, provides a versatile platform for designing novel therapeutics with high target specificity and diverse biological activities.[1][4] Pyrrolidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, antidiabetic, and anticonvulsant properties, making them a continued focus of intensive drug discovery efforts.[3][5]

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is one of the most prevalent five-membered nitrogen-containing heterocycles in pharmaceutical sciences.[1] Its widespread presence is attributed to several key physicochemical properties that make it an ideal building block for drug design:

-

Three-Dimensionality : Unlike flat aromatic rings, the saturated, non-planar structure of pyrrolidine allows for better three-dimensional coverage, a phenomenon sometimes called "pseudorotation". This increased structural complexity is often associated with higher clinical success rates for new bioactive molecules.[1][4]

-

Stereochemical Diversity : The pyrrolidine ring can possess multiple chiral centers. The specific stereoisomers and the spatial orientation of substituents can drastically alter the biological profile of a drug candidate by influencing its binding mode to target proteins.[1][4]

-

Synthetic Tractability : The pyrrolidine scaffold can be synthesized through various strategies, including the construction of the ring from acyclic precursors or the functionalization of pre-existing rings like the amino acid proline.[1][6][7][8] This synthetic flexibility allows for the creation of large libraries of diverse compounds.

-

Natural Occurrence : The pyrrolidine ring is a common motif in a vast number of natural products, particularly alkaloids, which have shown a wide range of biological activities. This natural precedent provides a strong starting point for the design of new synthetic molecules.[1]

The pyrrolidine scaffold is a core component of many well-known drugs, including the antihistamine Clemastine, the anticholinergic Procyclidine, the antibiotic Clindamycin, the antihypertensive Enalapril, and the antiepileptic Ethosuximide.[3]

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrrolidine scaffold has led to its incorporation into drugs targeting a wide range of diseases.

Anticancer Agents

Pyrrolidine-based compounds are a significant class of anticancer agents, often designed to have minimal side effects.[9][10] Their mechanism of action is diverse, targeting various oncogenic pathways.[5]

-

Enzyme Inhibition : Pyrrolidine derivatives can inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[5]

-

Signaling Pathway Modulation : Functionalized pyrrolidines can inhibit key signaling pathways involved in cell proliferation and survival, like the PI3K/AKT/mTOR and VEGF pathways.[5]

-

Marketed Drugs : Several pyrrolidine-containing anticancer drugs are on the market, including Sunitinib, Motesanib, and Larotrectinib.[5]

Below is a table summarizing the activity of selected pyrrolidine-based anticancer compounds.

| Compound/Drug | Cancer Cell Line | Activity (IC50) | Reference |

| Copper complex 37a | SW480 | 0.99 ± 0.09 µM | [3] |

| Compound 26 (CXCR4 antagonist) | CXCR4 receptor binding | 79 nM | [3] |

| Pyrrolo[2,1-f][1][4][5]triazine (40) | PI3K alpha | 5.9 nM | [11] |

| Quinacrine | A549 + ACE2 (Cytotoxicity) | 9.24 µM | [12] |

| Pyronaridine | A549 + ACE2 (Cytotoxicity) | 11.53 µM | [12] |

| Compound 9c | U2-OS ACE2 | ≤ 0.42 µM | [12] |

Antidiabetic Agents (DPP-4 Inhibitors)

The pyrrolidine scaffold is a key component in many Dipeptidyl Peptidase-IV (DPP-4) inhibitors used to treat type 2 diabetes.[13][14] The cyanopyrrolidine moiety, in particular, has become a crucial intermediate for the synthesis of these inhibitors.[15][16]

-

Mechanism of Action : DPP-4 inhibitors work by blocking the DPP-4 enzyme, which inactivates incretin hormones. By inhibiting this enzyme, they increase insulin secretion and lower blood glucose levels.[13][14]

-

Key Drugs : Vildagliptin and Saxagliptin are prominent examples of cyanopyrrolidine-based DPP-4 inhibitors that have reached late-stage clinical trials or market approval.[15] A key structural feature is the nitrile group, which forms a reversible covalent bond with the serine residue (Ser630) in the active site of the DPP-4 enzyme.

The following diagram illustrates the general signaling pathway affected by DPP-4 inhibitors.

Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors.

Antiviral Agents

Pyrrolidine derivatives have shown significant potential as antiviral agents, particularly against the Hepatitis C Virus (HCV) and coronaviruses.[11][17]

-

HCV NS3/4A Protease Inhibitors : Drugs like Telaprevir incorporate a pyrrolidine scaffold and function by inhibiting the NS3/4A serine protease, which is essential for HCV replication.[11]

-

Coronavirus Main Protease (Mpro) Inhibitors : Novel pyrrolidine compounds have been developed as inhibitors of the main protease (Mpro) found in many viruses, including coronaviruses, making them attractive targets for broad-spectrum antiviral drugs.[18]

-

Other Antiviral Activity : Pyrrolidine dithiocarbamate (PDTC) has demonstrated potent activity against Human Rhinovirus (HRV) and poliovirus by interfering with viral protein expression.[19]

| Drug/Compound | Virus Target | Activity (IC50) | Reference |

| Telaprevir | HCV NS3/4A Serine Protease | Potent Inhibitor | [11] |

| Ombitasvir | HCV NS5A | Potent Inhibitor | [11] |

| Pyronaridine | SARS-CoV-2 PLpro | 1.8 µM | [12] |

| Quinacrine | SARS-CoV-2 (in A549 + ACE2 cells) | 0.19 µM | [12] |

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is present in several drugs that act on the central nervous system, including anticonvulsants and nootropics.[1][20]

-

Anticonvulsants : Pyrrolidine-2,5-diones have been identified as a valuable scaffold for treating epilepsy.[1][20] Levetiracetam is a widely used antiepileptic drug with a pyrrolidine core, though its exact mechanism is not fully understood, it is thought to slow nerve transmission.[21][22]

-

Cognitive Enhancers (Nootropics) : The racetam class of drugs, such as Piracetam, feature a 2-pyrrolidinone core and are known for their cognitive-enhancing effects.[21]

-

Other CNS Applications : Derivatives are being investigated as HCN2 modulators for psychiatric disorders and as serotonin-norepinephrine reuptake inhibitors (SNRIs).[23][24][25]

Synthesis Strategies and Experimental Protocols

The synthesis of functionalized pyrrolidines is a cornerstone of their application in medicinal chemistry. Various methods have been developed to construct and modify this important scaffold.

General Synthesis Workflow

A typical workflow for the discovery of new pyrrolidine-based drug candidates involves several key stages, from initial synthesis to biological evaluation.

Caption: General workflow for pyrrolidine-based drug discovery.

Key Experimental Protocols